![molecular formula C14H22O2 B12516432 2-[(Ethenyloxy)methoxy]-2-methyltricyclo[3.3.1.1~3,7~]decane CAS No. 807380-65-0](/img/structure/B12516432.png)
2-[(Ethenyloxy)methoxy]-2-methyltricyclo[3.3.1.1~3,7~]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Ethenyloxy)methoxy]-2-methyltricyclo[3.3.1.1~3,7~]decane is a complex organic compound characterized by its unique tricyclic structure. This compound is known for its stability and reactivity, making it a subject of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Ethenyloxy)methoxy]-2-methyltricyclo[3.3.1.1~3,7~]decane typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Tricyclic Core: This step involves the construction of the tricyclic framework through cyclization reactions. Common reagents used in this step include cyclopentadiene and maleic anhydride.
Introduction of Functional Groups: The ethenyloxy and methoxy groups are introduced through nucleophilic substitution reactions. Reagents such as sodium methoxide and vinyl ether are commonly used.
Final Modifications: The final step involves the methylation of the tricyclic core, typically using methyl iodide under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions are common, where the ethenyloxy or methoxy groups can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with Palladium (Pd) catalyst
Substitution: Sodium methoxide (NaOCH₃), Vinyl ether
Major Products Formed
Oxidation: Ketones, Carboxylic acids
Reduction: Alcohols
Substitution: Halides, Amines
Wissenschaftliche Forschungsanwendungen
2-[(Ethenyloxy)methoxy]-2-methyltricyclo[3.3.1.1~3,7~]decane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and advanced materials due to its stability and reactivity.
Wirkmechanismus
The mechanism by which 2-[(Ethenyloxy)methoxy]-2-methyltricyclo[3.3.1.1~3,7~]decane exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(Methoxy)methoxy]-2-methyltricyclo[3.3.1.1~3,7~]decane
- 2-[(Ethenyloxy)methoxy]-2-ethyltricyclo[3.3.1.1~3,7~]decane
Uniqueness
2-[(Ethenyloxy)methoxy]-2-methyltricyclo[3.3.1.1~3,7~]decane is unique due to its specific functional groups and tricyclic structure, which confer distinct chemical and physical properties. These properties make it particularly useful in applications requiring high stability and reactivity.
Eigenschaften
CAS-Nummer |
807380-65-0 |
|---|---|
Molekularformel |
C14H22O2 |
Molekulargewicht |
222.32 g/mol |
IUPAC-Name |
2-(ethenoxymethoxy)-2-methyladamantane |
InChI |
InChI=1S/C14H22O2/c1-3-15-9-16-14(2)12-5-10-4-11(7-12)8-13(14)6-10/h3,10-13H,1,4-9H2,2H3 |
InChI-Schlüssel |
AFWDTYYWDOANCI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2CC3CC(C2)CC1C3)OCOC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(4-Iminocyclohexa-2,5-dien-1-ylidene)amino]methylidene}-4-oxo-4lambda~5~-quinoxalin-1(2H)-ol](/img/structure/B12516350.png)

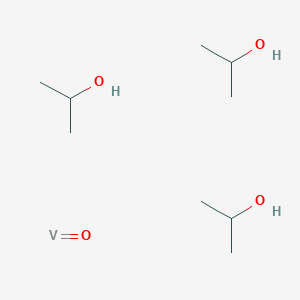
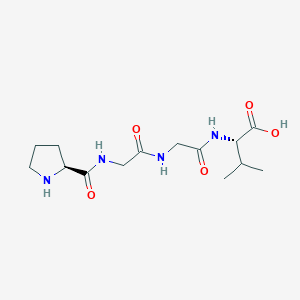
![2-Hydroxy-N-[(2-nitrobenzoyl)carbamothioyl]benzamide](/img/structure/B12516376.png)

![4,4'-[Ethane-1,2-diylbis(azanediylmethylene)]di(benzene-1,2,3-triol)](/img/structure/B12516385.png)
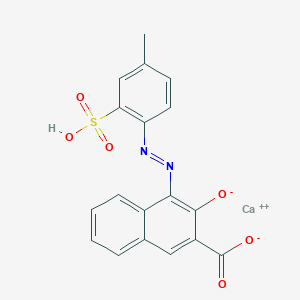

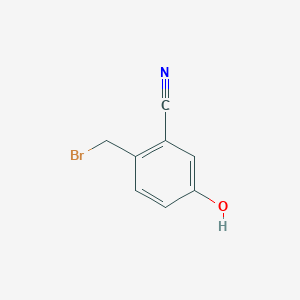

![N,N-Dimethyl-5-[2-(6-nitro-1,3-benzothiazol-2-yl)ethenyl]furan-2-amine](/img/structure/B12516406.png)
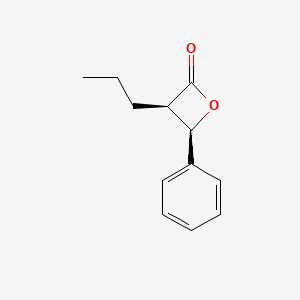
![6-(2-Methoxyphenyl)-3-(phenoxymethyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12516418.png)
